molecular formula C22H17ClN2O5 B6421464 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 618875-66-4

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B6421464
CAS No.: 618875-66-4
M. Wt: 424.8 g/mol
InChI Key: SVUHAWIMHZKKPA-CZIZESTLSA-N
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Description

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 4-chlorobenzoyl group at position 4, a 3-methoxyphenyl group at position 5, and a 5-methyl-1,2-oxazol-3-yl moiety at position 1. Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as observed in structurally related compounds (e.g., ). The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on aromatic rings influences its electronic properties and reactivity. Crystallographic studies of analogous compounds suggest planar molecular conformations with deviations arising from steric or electronic interactions.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-12-10-17(24-30-12)25-19(14-4-3-5-16(11-14)29-2)18(21(27)22(25)28)20(26)13-6-8-15(23)9-7-13/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUHAWIMHZKKPA-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of F3226-0622 is influenced by the tumor microenvironment. The presence of TIGIT+ immune cell subsets in the tumor microenvironment is crucial for the compound’s action. The compound’s efficacy can also be influenced by factors such as the density of immune cells in the tumor, the expression levels of TIGIT, CD155, and CD112, and the presence of other immune checkpoints.

Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one , often referred to as a pyrrolidone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes current findings on its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C24H25ClN2O6
  • Molecular Weight : 472.92 g/mol
  • CAS Number : 679803-00-0

Biological Activity Overview

Recent studies have highlighted the compound's promising anticancer properties . The following sections detail specific biological activities observed in various experimental models.

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated using the MTT assay against various cancer cell lines, including human gastric adenocarcinoma (AGS) cells. The results indicated that:

  • IC50 Values : Compounds derived from the oxazolopyrrolidone class exhibited significant antiproliferative activity, with some derivatives showing IC50 values lower than 10 µM.
CompoundIC50 (µM)Cell Line
7c8.5AGS
7d12.3AGS
7e9.7AGS

Data adapted from structure–activity relationship studies on similar compounds .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction . Studies demonstrated a significant increase in caspase 3/7 activity in AGS cells treated with the compound, suggesting that apoptosis is a key pathway for its antiproliferative action.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the phenyl ring significantly influence the biological activity of the compound. Electron-withdrawing groups like chlorine enhance activity, while electron-donating groups can decrease it.

Key Findings:

  • Chlorine Substituent : Compounds with chlorine at the para position showed improved antiproliferative activity compared to those without.
  • Methoxy Group Influence : The presence of methoxy groups also correlated with enhanced cytotoxicity in certain derivatives.

Study 1: Evaluation of Anticancer Properties

A study focused on a series of oxazolopyrrolidone derivatives, including our compound of interest, demonstrated that specific structural modifications led to enhanced anticancer properties. The study concluded that:

  • Compounds with para-substituted halogens showed superior activity.
  • Cytotoxicity assays confirmed that compounds with both electron-withdrawing and electron-donating groups could be optimized for better efficacy.

Study 2: Apoptosis Induction Mechanism

In another investigation, the ability of the compound to induce apoptosis was confirmed through flow cytometry and caspase assays. The results indicated:

  • Increased apoptosis rates in treated AGS cells.
  • Correlation between higher concentrations of the compound and increased apoptotic markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares a pyrrol-2-one scaffold with several analogs, differing primarily in substituent patterns. Key analogs include:

5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one ()
  • Substituents :
    • Position 4: 4-Methoxybenzoyl (vs. 4-chlorobenzoyl in the target compound).
    • Position 5: 3-Chlorophenyl (vs. 3-methoxyphenyl).
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, )
  • Key Differences :
    • Core structure: Thiazole-pyrazole-triazole hybrid (vs. pyrrol-2-one-oxazole).
    • Halogen substituents: Chloro and fluoro groups influence crystal packing via halogen bonding.

Physicochemical and Crystallographic Properties

Compound Name Molecular Weight (g/mol) Substituents Crystal System Planarity Deviations
Target Compound ~469.89 4-Cl-benzoyl, 3-MeO-phenyl Not Reported Likely planar (inferred)
5-(3-Cl-phenyl)-4-(4-MeO-benzoyl) analog ~466.87 4-MeO-benzoyl, 3-Cl-phenyl Triclinic, P-1 Perpendicular fluorophenyl group
Compound 4 () ~623.06 4-Cl-phenyl, 4-F-phenyl Triclinic, P-1 Non-planar fluorophenyl group
  • Crystallography : Analogs like Compound 4 and 5 crystallize in triclinic systems (P-1) with two independent molecules per asymmetric unit. The target compound’s chloro and methoxy groups may induce similar packing adjustments, though experimental data is needed for confirmation.

Electronic and Reactivity Profiles

  • In contrast, methoxy groups in analogs donate electrons, altering redox behavior.
  • Noncovalent Interactions: Halogen (Cl, F) and hydrogen bonding (hydroxy, oxazole) dominate intermolecular interactions, as seen in related structures.

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